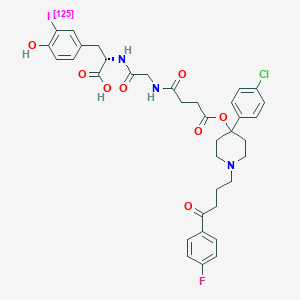
Haloperidol-succinylglycyliodotyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haloperidol-succinylglycyliodotyrosine, also known as this compound, is a useful research compound. Its molecular formula is C36H38ClFIN3O8 and its molecular weight is 820.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Monoiodotyrosine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroimaging Studies
HSGTI can be utilized in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to visualize dopamine receptor activity in live subjects. This application is particularly relevant for:
- Schizophrenia : Understanding receptor changes during treatment and disease progression.
- Parkinson's Disease : Assessing the integrity of dopaminergic pathways.
Pharmacological Research
The compound serves as a critical tool in pharmacological studies to evaluate the efficacy of new antipsychotic drugs by comparing their binding profiles to that of HSGTI at dopamine D2 receptors.
Behavioral Studies
Research using HSGTI can help elucidate the relationship between dopamine receptor availability and behavioral outcomes in animal models, providing insights into the mechanisms underlying various psychiatric conditions.
Case Study: Schizophrenia Imaging
A study involving patients diagnosed with schizophrenia utilized HSGTI to measure changes in D2 receptor availability before and after treatment with antipsychotics. Results indicated a significant reduction in receptor availability post-treatment, correlating with clinical improvements in symptoms.
Case Study: Parkinson's Disease
In another study, HSGTI was used to assess the effects of dopaminergic therapies on receptor occupancy in Parkinson's patients. The findings demonstrated that effective treatment led to increased receptor availability, suggesting a restoration of dopaminergic function.
Comparative Data Table
| Application Area | Methodology | Findings/Implications |
|---|---|---|
| Neuroimaging | PET/SPECT with HSGTI | Visualized D2 receptor changes in schizophrenia patients |
| Pharmacological Research | Binding affinity studies | Evaluated new antipsychotic drugs against HSGTI |
| Behavioral Studies | Animal models | Correlated D2 receptor availability with behavior changes |
Propiedades
Número CAS |
113579-02-5 |
|---|---|
Fórmula molecular |
C36H38ClFIN3O8 |
Peso molecular |
820.1 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C36H38ClFIN3O8/c37-26-8-6-25(7-9-26)36(15-18-42(19-16-36)17-1-2-30(43)24-4-10-27(38)11-5-24)50-34(47)14-13-32(45)40-22-33(46)41-29(35(48)49)21-23-3-12-31(44)28(39)20-23/h3-12,20,29,44H,1-2,13-19,21-22H2,(H,40,45)(H,41,46)(H,48,49)/t29-/m0/s1/i39-2 |
Clave InChI |
XHKXCHGHXOESJD-SMBCXQLFSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
SMILES isomérico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)N[C@@H](CC3=CC(=C(C=C3)O)[125I])C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Key on ui other cas no. |
113579-02-5 |
Sinónimos |
haloperidol-succinylglycyliodotyrosine HSGTI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















